

Part 1: Structural Analysis & Assignment Strategy

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Compound of Interest

Compound Name: 3-Hydroxy-1-indanone

CAS No.: 26976-59-0

Cat. No.: B1295786

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3-Hydroxy-1-indanone (CAS: 26976-59-0) is a bicyclic compound consisting of a benzene ring fused to a cyclopentanone ring, featuring a hydroxyl group at the benzylic position (C3). This molecule serves as a critical chiral synthon in the synthesis of bioactive pharmaceuticals, including menaquinone biosynthesis inhibitors and various cardiovascular agents.

From an NMR perspective, the molecule exhibits distinct electronic environments driven by three key factors:

- The Carbonyl Group (C1): A strong electron-withdrawing group that significantly deshields the C1 carbon.
- The Benzylic Hydroxyl Group (C3): The electronegative oxygen atom deshields C3, shifting it into the aliphatic mid-field region, distinct from the methylene carbon of the parent indanone.
- The Aromatic System (C3a, C4-C7, C7a): The fused benzene ring provides a characteristic set of signals in the downfield region (120–160 ppm).

Numbering Scheme

For the purpose of this guide, the standard indanone numbering is used:

- C1: Carbonyl carbon.
- C2: Methylene carbon (

to carbonyl).

- C3: Methine carbon bearing the hydroxyl group (to carbonyl, benzylic).
- C3a: Quaternary aromatic carbon fused to C3.
- C4-C7: Aromatic methine carbons.
- C7a: Quaternary aromatic carbon fused to C1.

Part 2: Experimental ^{13}C NMR Data

The following data represents the experimental chemical shifts for **3-hydroxy-1-indanone** acquired in deuteriochloroform (CDCl_3

).

Table 1: ^{13}C NMR Chemical Shifts (

, ppm)

Carbon Position	Chemical Shift (ppm)	Type	Assignment Rationale
C1	203.0	C=O	Typical ketone carbonyl resonance; deshielded by anisotropic effect and sp ² hybridization.
C9 (C3a)	156.8	C	Quaternary aromatic carbon fused to the aliphatic ring at the benzylic position (C3). Deshielded by the adjacent oxygenated carbon.
C8 (C7a)	136.6	C	Quaternary aromatic carbon fused to the carbonyl (C1).
C6	135.0	CH	Aromatic methine; typically the most deshielded CH in the indanone system due to resonance with the carbonyl.
C5	129.0	CH	Aromatic methine.[1]
C7	126.4	CH	Aromatic methine.[1]
C4	122.5	CH	Aromatic methine.[1]
C3	67.9	CH-OH	Benzylic methine bearing the hydroxyl group. Significantly deshielded compared to unsubstituted indanone (C3)

28 ppm).

Methylene

to the carbonyl.

Deshielded relative to
1-indanone (C2

C2

47.0

CH

36 ppm) due to the

-effect of the C3-
hydroxyl.

Note: Data derived from high-resolution characterization of enzymatically and synthetically derived **3-hydroxy-1-indanone**.

Part 3: Mechanistic Interpretation

The Hydroxyl Substituent Effect (C3 & C2)

In unsubstituted 1-indanone, C3 appears upfield (

28 ppm). The introduction of the hydroxyl group at C3 causes a massive downfield shift of approximately +40 ppm (to 67.9 ppm) due to the inductive effect of the oxygen atom (deshielding). This also induces a secondary

-effect on the adjacent C2 carbon, shifting it downfield from

36 ppm to 47.0 ppm.

Carbonyl Anisotropy (C1)

The carbonyl carbon at 203.0 ppm is characteristic of a strained five-membered cyclic ketone. This value is slightly shielded compared to open-chain acetophenones but consistent with 1-indanone derivatives.

Aromatic Ring Polarization

The two bridgehead carbons (C8 and C9) are chemically distinct. C9 (156.8 ppm) is significantly more deshielded than C8 (136.6 ppm). This is likely due to the inductive pull of the adjacent benzylic oxygen at C3, which propagates to the ipso aromatic carbon.

Part 4: Experimental Protocol for High-Fidelity Acquisition

To reproduce these results or analyze derivatives, the following protocol ensures high signal-to-noise ratio (S/N) and accurate peak picking.

Step 1: Sample Preparation

- Solvent: CDCl₃

(99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal reference.

- Concentration: Dissolve 10–20 mg of **3-hydroxy-1-indanone** in 0.6 mL of solvent. Ensure the sample is free of paramagnetic impurities (filter through a cotton plug if necessary).

Step 2: Instrument Parameters (Standard ¹³C {¹H} Decoupled)

- Field Strength:

100 MHz for ¹³C (400 MHz ¹H equivalent) is recommended to resolve aromatic signals.

- Pulse Sequence:zgpg30 (Power-gated decoupling).
- Relaxation Delay (D1): Set to 2.0 – 3.0 seconds. The quaternary carbons (C1, C8, C9) have long T1 relaxation times; a shorter delay will suppress their intensity, making integration unreliable.
- Number of Scans (NS): Minimum 512 scans for sufficient S/N on the quaternary carbons.
- Spectral Width: 240 ppm (to capture the carbonyl at 203 ppm and TMS at 0 ppm).

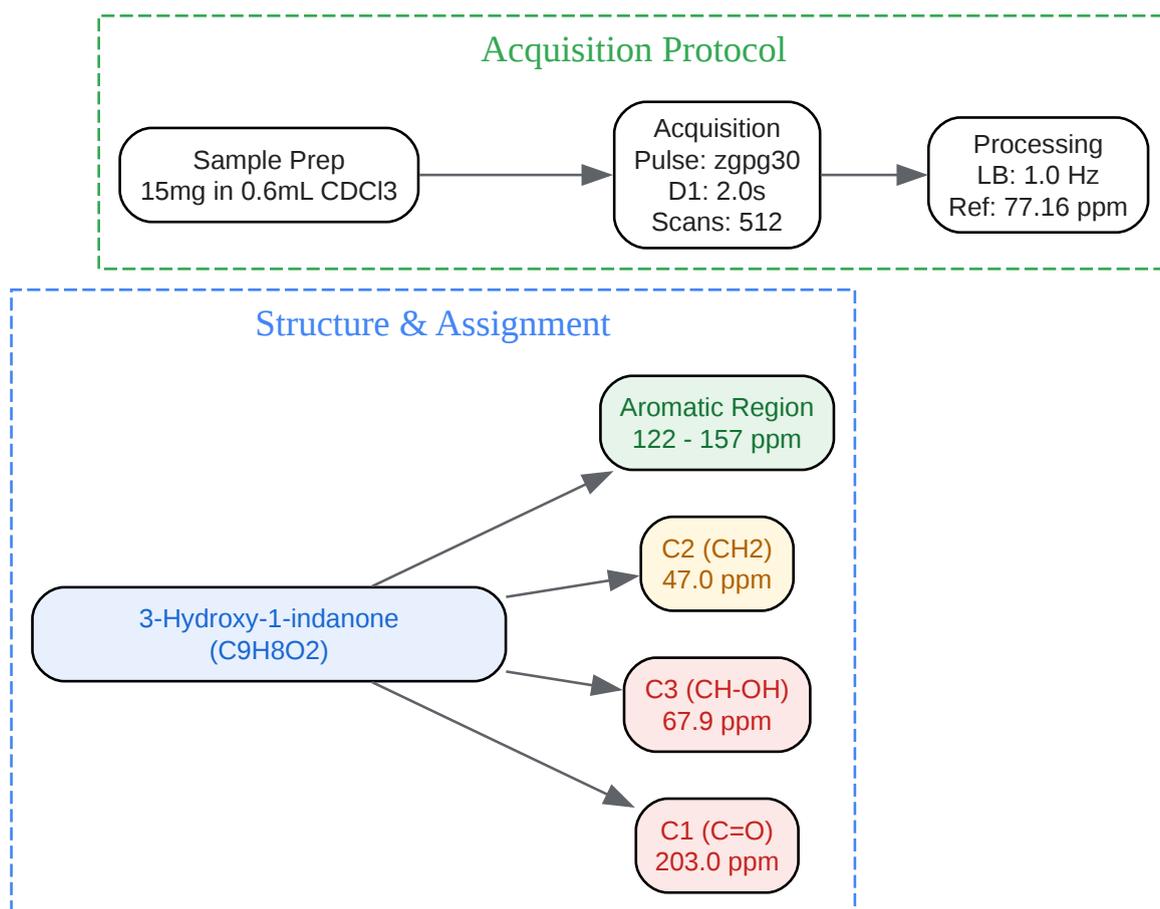
Step 3: Processing

- Line Broadening (LB): Apply an exponential window function with LB = 1.0 – 3.0 Hz.
- Referencing: Calibrate the CDCl₃

triplet center to 77.16 ppm.

Part 5: Visualization

Figure 1: Structural Numbering & NMR Workflow



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Caption: Logic flow for structural assignment and experimental acquisition parameters for **3-hydroxy-1-indanone**.

References

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- To cite this document: BenchChem. [Part 1: Structural Analysis & Assignment Strategy]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295786#13c-nmr-chemical-shifts-of-3-hydroxy-1-indanone\]](https://www.benchchem.com/product/b1295786#13c-nmr-chemical-shifts-of-3-hydroxy-1-indanone)

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